7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
The compound 7-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, a piperazine ring, and a benzodioxole moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperazine ring, and the attachment of the benzodioxole moiety. Common reagents and conditions used in these reactions include:
Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated intermediate.
Attachment of the Benzodioxole Moiety: The benzodioxole group can be introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, using benzodioxole boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
7-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
7-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes involved in cancer cell metabolism or signal transduction pathways, leading to cell cycle arrest and apoptosis . The benzodioxole moiety and piperazine ring contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
7-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: can be compared with other similar compounds, such as:
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
These compounds share structural similarities, such as the presence of the benzodioxole moiety, but differ in their core structures and functional groups. The unique combination of the quinazolinone core, piperazine ring, and benzodioxole moiety in 7-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26N4O6S |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H26N4O6S/c30-23(28-8-6-27(7-9-28)13-16-3-4-19-20(10-16)33-14-32-19)2-1-5-29-24(31)17-11-21-22(35-15-34-21)12-18(17)26-25(29)36/h3-4,10-12H,1-2,5-9,13-15H2,(H,26,36) |
InChI Key |
VMSHLXFJJOYZGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6 |
Origin of Product |
United States |
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